2-(1-金刚烷基)乙酸甲酯

描述

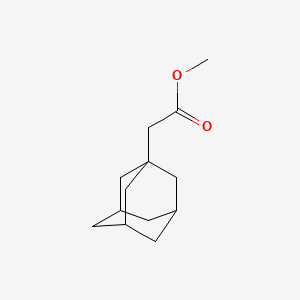

Methyl 2-(1-adamantyl)acetate is an organic compound featuring an adamantane core, which is a tricyclic hydrocarbon known for its stability and unique structural properties The adamantane framework is often utilized in various fields due to its rigidity and ability to enhance the stability of the compounds it is part of

科学研究应用

Chemical Applications

Building Block for Synthesis

Methyl 2-(1-adamantyl)acetate serves as a crucial building block in organic synthesis. Its structure allows for the generation of more complex molecules, particularly those with enhanced stability. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, making it a valuable intermediate in synthetic chemistry.

| Reaction Type | Reaction Example | Major Products Formed |

|---|---|---|

| Oxidation | Using potassium permanganate | 2-(1-adamantyl)acetic acid |

| Reduction | With lithium aluminum hydride | 2-(1-adamantyl)ethanol |

| Substitution | Halogenation with bromine | Halogenated adamantyl derivatives |

Biological Applications

Drug Delivery and Antiviral Properties

The stability of the adamantane core in methyl 2-(1-adamantyl)acetate makes it an attractive candidate for drug delivery systems. Research has indicated its potential in enhancing the bioavailability of therapeutic agents. Additionally, derivatives of adamantane are explored for their antiviral properties, particularly against influenza viruses and other pathogens.

Case Study: Biocatalytic Oxidation

In a study focusing on the biocatalytic oxidation of adamantane frameworks, methyl 2-(1-adamantyl)acetate was utilized as a substrate to improve enzyme interaction. The modification led to increased enzyme affinity and catalytic activity, producing significant amounts of desired metabolites like 4-hydroxy derivatives. This showcases the compound's utility in biochemical applications and enzyme engineering .

Medicinal Chemistry

Anticancer Research

Methyl 2-(1-adamantyl)acetate has been investigated for its potential anticancer properties. Its unique structure allows for interactions with biological targets that may inhibit cancer cell proliferation. Research highlights the importance of adamantane derivatives in drug design, particularly in developing selective agents that target specific cancer pathways .

Therapeutic Compositions

The compound's derivatives have been included in formulations aimed at treating various diseases due to their favorable pharmacokinetic profiles. The ability to modify the adamantane framework enhances the therapeutic potential of these compounds.

Industrial Applications

High-Performance Polymers

Methyl 2-(1-adamantyl)acetate is utilized in the production of high-performance polymers. Its structural properties contribute to materials that exhibit excellent thermal stability and mechanical strength. These polymers are increasingly used in applications such as coatings, adhesives, and electronic components.

作用机制

Target of Action

Methyl 2-(1-adamantyl)acetate is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties Adamantane derivatives are generally known to interact with various biological targets, contributing to their diverse applications in medicinal chemistry, catalyst development, and nanomaterials .

Mode of Action

The synthesis of adamantane derivatives like methyl 2-(1-adamantyl)acetate often involves carbocation or radical intermediates, which have unique stability and reactivity compared to simple hydrocarbon derivatives . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Biochemical Pathways

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Result of Action

The high reactivity of adamantane derivatives like methyl 2-(1-adamantyl)acetate allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .

Action Environment

It’s important to note that handling of methyl 2-(1-adamantyl)acetate should be done in a well-ventilated place, using suitable protective clothing, and avoiding contact with skin and eyes . Dust formation, breathing mist, gas, or vapors should be avoided .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1-adamantyl)acetate typically involves the esterification of 2-(1-adamantyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of methyl 2-(1-adamantyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.

化学反应分析

Types of Reactions: Methyl 2-(1-adamantyl)acetate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The adamantyl group can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under radical conditions.

Major Products Formed:

Oxidation: 2-(1-adamantyl)acetic acid or 2-(1-adamantyl)acetone.

Reduction: 2-(1-adamantyl)ethanol.

Substitution: Halogenated adamantyl derivatives.

相似化合物的比较

- Methyl 1-adamantylacetate

- 2-(1-adamantyl)acetic acid

- 1-adamantylmethyl acetate

Comparison: Methyl 2-(1-adamantyl)acetate is unique due to the position of the ester group on the adamantyl framework, which can influence its reactivity and interaction with other molecules. Compared to methyl 1-adamantylacetate, the 2-position substitution can lead to different steric and electronic effects, potentially altering its chemical and biological properties. The presence of the adamantane core in all these compounds provides a common feature of enhanced stability and rigidity, making them valuable in various applications.

生物活性

Methyl 2-(1-adamantyl)acetate is a compound derived from the adamantane structure, which is known for its unique three-dimensional arrangement and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and applications in medicinal chemistry.

Methyl 2-(1-adamantyl)acetate has the molecular formula and features an adamantyl group, which contributes to its stability and biological interactions. The adamantane moiety is characterized by its rigid structure, which enhances binding affinity to various biological targets through hydrophobic interactions and van der Waals forces.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of methyl 2-(1-adamantyl)acetate. Table 1 summarizes the findings from various research efforts:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Staphylococcus epidermidis | 3.91 µg/mL | 15.62 µg/mL |

| Escherichia coli | 62.5 - 500 µg/mL | 125 - >2000 µg/mL |

| Candida albicans | Varies by strain | Varies by strain |

These results indicate that methyl 2-(1-adamantyl)acetate exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans .

The exact mechanism of action for methyl 2-(1-adamantyl)acetate is not fully elucidated; however, it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The adamantyl group enhances the compound's ability to penetrate biological membranes and interact with lipid bilayers, which may disrupt microbial cell integrity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of methyl 2-(1-adamantyl)acetate in drug development:

- Antiviral Properties : Research has indicated that compounds with an adamantane structure can exhibit antiviral activity, particularly against influenza viruses. Methyl 2-(1-adamantyl)acetate's structural similarity to known antiviral agents suggests it may also possess similar properties .

- Drug Metabolism : In vitro studies have shown that methyl 2-(1-adamantyl)acetate undergoes metabolic transformations that could influence its pharmacokinetic profile. Understanding these metabolic pathways is crucial for optimizing its therapeutic potential .

- Cytotoxicity Studies : Preliminary cytotoxicity assays have demonstrated that while some derivatives of adamantane exhibit toxicity at high concentrations, methyl 2-(1-adamantyl)acetate shows a favorable safety profile at lower doses, making it a candidate for further exploration in medicinal chemistry .

属性

IUPAC Name |

methyl 2-(1-adamantyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-15-12(14)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIVXJGBKLZCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181644 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27174-71-6 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027174716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was methyl 2-(1-adamantyl)acetate used as a substrate in this study, and what were the observed outcomes?

A1: This research aimed to enhance the biocatalytic oxidation of adamantane frameworks using CYP101B1. Simple adamantane derivatives like 1- and 2-adamantanol showed poor activity with this enzyme []. Methyl 2-(1-adamantyl)acetate was designed as a substrate with an acetate ester directing group to improve enzyme interaction. The study found that this modification significantly increased the enzyme's affinity for the substrate and boosted its catalytic activity. The reaction primarily produced the 4-hydroxy metabolite, highlighting the selectivity achieved through substrate engineering [].

Q2: How does the use of ester directing groups, like in methyl 2-(1-adamantyl)acetate, compare to other approaches for biocatalytic oxidation of adamantane frameworks?

A2: The research demonstrated that incorporating ester directing groups, such as the acetate group in methyl 2-(1-adamantyl)acetate, leads to a remarkable improvement in the efficiency and selectivity of CYP101B1-catalyzed oxidation of adamantane structures []. Compared to unprotected adamantanols, the ester derivatives exhibited significantly higher affinity for the enzyme and resulted in a higher product formation rate. This approach offers a promising alternative to traditional chemical synthesis methods, which often require harsh conditions and may lack regioselectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。